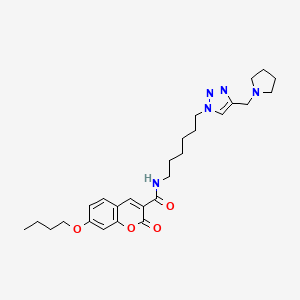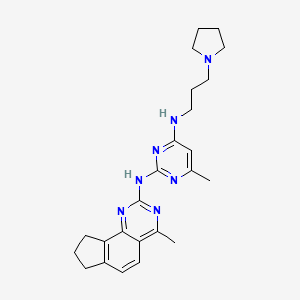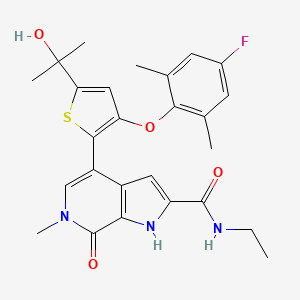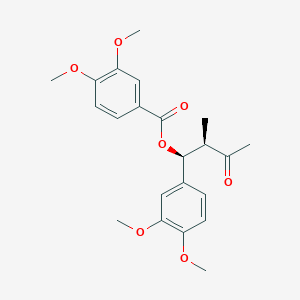
Antileishmanial agent-16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antileishmanial agent-16 is a compound that has shown significant potential in the treatment of leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. This compound is part of a broader class of antileishmanial agents that are being researched for their efficacy and safety in combating this neglected tropical disease .
Vorbereitungsmethoden
The synthesis of Antileishmanial agent-16 involves multiple steps, typically starting with the preparation of hydrazine-coupled pyrazole derivatives. These derivatives are synthesized using elemental microanalysis, FTIR, and 1H NMR techniques . The industrial production methods for this compound are still under development, but they generally involve optimizing the reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Antileishmanial agent-16 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine, pyrazole, and other organic solvents. The major products formed from these reactions are typically pyrazole derivatives, which have shown potent antileishmanial activity .
Wissenschaftliche Forschungsanwendungen
Antileishmanial agent-16 has been extensively studied for its applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the synthesis and reactivity of pyrazole derivatives. In biology, it has been shown to inhibit the growth of Leishmania parasites effectively. In medicine, it is being researched as a potential treatment for leishmaniasis, with studies showing promising results in both in vitro and in vivo models .
Wirkmechanismus
The mechanism of action of Antileishmanial agent-16 involves the inhibition of key enzymes and pathways in the Leishmania parasite. It targets the pteridine reductase 1 enzyme, which is essential for the parasite’s survival and replication. By inhibiting this enzyme, the compound disrupts the parasite’s metabolic processes, leading to its death .
Vergleich Mit ähnlichen Verbindungen
Antileishmanial agent-16 is unique compared to other similar compounds due to its high efficacy and low toxicity. Similar compounds include miltefosine, amphotericin B, and pentamidine, which are also used to treat leishmaniasis. this compound has shown superior activity in preclinical studies, making it a promising candidate for further development .
Eigenschaften
Molekularformel |
C27H37N5O4 |
|---|---|
Molekulargewicht |
495.6 g/mol |
IUPAC-Name |
7-butoxy-2-oxo-N-[6-[4-(pyrrolidin-1-ylmethyl)triazol-1-yl]hexyl]chromene-3-carboxamide |
InChI |
InChI=1S/C27H37N5O4/c1-2-3-16-35-23-11-10-21-17-24(27(34)36-25(21)18-23)26(33)28-12-6-4-5-7-15-32-20-22(29-30-32)19-31-13-8-9-14-31/h10-11,17-18,20H,2-9,12-16,19H2,1H3,(H,28,33) |
InChI-Schlüssel |
XQYUJCAFCYPTOE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCCCCN3C=C(N=N3)CN4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[4-[[3-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypropyl-methylamino]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12406416.png)


![1-Hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one](/img/structure/B12406441.png)

![2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12406449.png)

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12406460.png)

![N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B12406483.png)




